molecular formula C14H12N2 B11265375 6-methyl-2-(pyridin-4-yl)-1H-indole

6-methyl-2-(pyridin-4-yl)-1H-indole

Cat. No.: B11265375
M. Wt: 208.26 g/mol
InChI Key: CTBIXSFHZSOCIJ-UHFFFAOYSA-N
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Description

6-methyl-2-(pyridin-4-yl)-1H-indole is a heterocyclic compound that features both an indole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-(pyridin-4-yl)-1H-indole typically involves the condensation of 3-pyridin-4-yl-acrylic acid with corresponding 1,2-phenylenediamines in the presence of polyphosphoric acid (PPA) as a dehydrating agent . This method is favored for its high yield and purity. The reaction conditions generally include heating the mixture at elevated temperatures to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for scalability, such as using continuous flow reactors and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-(pyridin-4-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

6-methyl-2-(pyridin-4-yl)-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-methyl-2-(pyridin-4-yl)-1H-indole involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

Similar Compounds

    2-(pyridin-4-yl)-1H-indole: Lacks the methyl group at the 6-position, which may affect its reactivity and biological activity.

    6-methyl-2-(pyridin-2-yl)-1H-indole: Similar structure but with the pyridine ring at a different position, potentially altering its properties.

Uniqueness

6-methyl-2-(pyridin-4-yl)-1H-indole is unique due to the specific positioning of the methyl and pyridine groups, which can influence its chemical behavior and interaction with biological targets. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

6-methyl-2-pyridin-4-yl-1H-indole

InChI

InChI=1S/C14H12N2/c1-10-2-3-12-9-14(16-13(12)8-10)11-4-6-15-7-5-11/h2-9,16H,1H3

InChI Key

CTBIXSFHZSOCIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=C(N2)C3=CC=NC=C3

Origin of Product

United States

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